molecular formula C8H19NO B15323819 5-Isopropoxypentan-1-amine

5-Isopropoxypentan-1-amine

Cat. No.: B15323819
M. Wt: 145.24 g/mol
InChI Key: FMWWTGWCNPAHKI-UHFFFAOYSA-N
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Description

5-Isopropoxypentan-1-amine is a primary amine characterized by a five-carbon aliphatic chain with an isopropoxy group (-OCH(CH₃)₂) at the fifth carbon and an amine (-NH₂) group at the first carbon. Its IUPAC name reflects its branched ether substituent and linear backbone. The molecular formula is C₈H₁₉NO, with a molecular weight of 145.25 g/mol.

This compound is synthesized via titanium-catalyzed hydroaminomethylation, a method optimized for alkenes to produce amines efficiently .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-propan-2-yloxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7,9H2,1-2H3

InChI Key

FMWWTGWCNPAHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypentan-1-amine typically involves the reaction of 5-bromopentan-1-amine with isopropyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isopropoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Isopropoxypentan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Isopropoxypentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used in the synthesis of bioactive compounds that interact with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropoxypentan-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The isopropoxy group can enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects: The isopropoxy group in 5-Isopropoxypentan-1-amine introduces steric hindrance compared to the linear propoxy group in 2-Methyl-5-propoxypentan-1-amine. This may reduce reaction rates in catalytic processes like hydroaminomethylation due to hindered substrate-catalyst interactions . The methyl branch at C2 in 2-Methyl-5-propoxypentan-1-amine further increases steric bulk, yet the cited evidence reports "high" efficiency for its synthesis, suggesting titanium catalysts tolerate moderate branching .

Physicochemical Properties :

  • Lipophilicity : The branched isopropoxy group likely increases lipophilicity (logP) compared to propoxy analogs, enhancing membrane permeability in biological systems.
  • Boiling/Melting Points : Branched derivatives (e.g., isopropoxy) typically exhibit lower melting points than linear counterparts due to reduced crystallinity.

Synthetic Considerations :

  • Titanium catalysts are effective for both compounds, but reaction conditions (e.g., temperature, pressure) may require optimization for this compound to mitigate steric challenges.

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